N,N,3-Trimethyl-3-piperidinamine
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Overview
Description
N,N,3-Trimethyl-3-piperidinamine is an organic compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethyl-3-piperidinamine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of pyridine derivatives using catalysts like molybdenum disulfide. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N,N,3-Trimethyl-3-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions with halogenated compounds, forming new substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, methylating agents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N,N,3-Trimethyl-3-piperidinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-3-piperidinamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
N-Methylpiperidine: A methylated derivative of piperidine.
N,N-Dimethylpiperidine: A dimethylated derivative of piperidine.
Comparison: N,N,3-Trimethyl-3-piperidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperidine derivatives, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
N,N,3-trimethylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(10(2)3)5-4-6-9-7-8/h9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUFINOQAPUKOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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